7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety at position 7 and a 4-methoxybenzyl group at position 2. The quinazoline-dione scaffold is pharmacologically significant due to its structural resemblance to natural purine bases, enabling interactions with enzymes and receptors involved in DNA synthesis and signal transduction. The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity, while the 3,4-dimethylphenyl and 4-methoxybenzyl substituents likely influence lipophilicity and target specificity.
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32) |
InChI Key |
CPSMPEAQYILCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Biological Activity
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C25H22N4O3
- Molecular Weight : 442.46 g/mol
- CAS Number : 1207039-24-4
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated moderate activity. For instance:
- Compound 13 showed an inhibition zone of 15 mm against Escherichia coli and was comparable to standard antibiotics like ampicillin and vancomycin .
- The incorporation of oxadiazole rings into the structure enhanced the antibacterial potency compared to other derivatives .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been documented in several studies. A notable investigation screened a library of compounds for their efficacy against cancer cell lines:
- The compound was identified as having promising anticancer activity through its ability to inhibit cell proliferation in multicellular spheroids .
- The structural modifications at the 1 and 3 positions of the quinazoline scaffold were crucial for enhancing cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have also been explored:
- A study reported that certain derivatives possess significant anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Oxadiazole ring | Increased antimicrobial potency |
| Methoxybenzyl group | Enhanced anticancer activity |
| Dimethylphenyl group | Improved selectivity against cancer cells |
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological assays:
- Antimicrobial Screening : In a comparative study with standard drugs, compounds structurally similar to this compound showed inhibition zones ranging from 10 mm to 15 mm against bacterial strains like Staphylococcus aureus and Candida albicans .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines compared to untreated controls. The IC50 values were notably lower than those observed for traditional chemotherapeutic agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the quinazoline family, which is known for diverse pharmacological activities. The synthesis typically involves multiple steps starting from readily available precursors and may include:
- Formation of the quinazoline core.
- Introduction of the oxadiazole and methoxybenzyl groups through functionalization reactions.
Common reagents used in these reactions include various catalysts and solvents optimized for yield and purity. The synthesis route can be adapted for industrial applications by employing continuous flow techniques or green chemistry principles to enhance scalability and reduce environmental impact.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, derivatives similar to 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione have been evaluated for their efficacy against various bacterial strains:
- In vitro evaluations have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Some compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin, suggesting their potential as new antimicrobial agents .
Anticancer Activity
Quinazolines are also recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in cancer progression.
For example, studies have reported that certain quinazoline derivatives can effectively target tumor cells while sparing normal cells, showcasing their therapeutic promise in oncology .
Summary of Findings
| Property | Details |
|---|---|
| Chemical Family | Quinazoline derivatives |
| Synthesis Method | Multi-step synthesis involving functionalization |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis; inhibits cancer cell proliferation |
| Mechanism of Action | Targets DNA topoisomerases; modulates cellular signaling pathways |
Comparison with Similar Compounds
Core Structure Differences
- Quinazoline vs. Triazole/Quinoline: The quinazoline-dione core in the target compound may offer distinct hydrogen-bonding capabilities compared to 1,2,4-triazoles (flexible N-heterocycles) or quinolines (rigid planar systems). Quinazolines are frequently utilized in kinase inhibitors (e.g., gefitinib), whereas triazoles are common in antifungals (e.g., fluconazole) .
- In contrast, the quinoline-oxadiazole hybrid in features a methoxy spacer, which may reduce steric hindrance.
Substituent Effects
- 4-Methoxybenzyl vs. Thioxo Groups : The 4-methoxybenzyl group in the target compound may engage in hydrophobic interactions, whereas the thioxo group in triazole derivatives could enhance metal-binding or redox activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
